molecular formula C7H6FNO2 B6306511 2-Fluoro-5-methoxypyridine-4-carboxaldehyde CAS No. 1227595-94-9

2-Fluoro-5-methoxypyridine-4-carboxaldehyde

Cat. No.: B6306511
CAS No.: 1227595-94-9
M. Wt: 155.13 g/mol
InChI Key: CVVUICUXBHCXGP-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxypyridine-4-carboxaldehyde is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 155.03825660 g/mol and the complexity rating of the compound is 142. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-methoxypyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-6-3-9-7(8)2-5(6)4-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVUICUXBHCXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro 5 Methoxypyridine 4 Carboxaldehyde

The synthesis of polysubstituted pyridine (B92270) derivatives such as 2-Fluoro-5-methoxypyridine-4-carboxaldehyde requires regioselective functionalization strategies. While a specific, documented synthetic route for this exact compound is not extensively reported in publicly available scientific literature, plausible methodologies can be constructed based on established reactions for analogous pyridine systems. The primary approaches would likely involve either the introduction of the formyl group onto a pre-existing 2-fluoro-5-methoxypyridine (B146139) scaffold or the construction of the pyridine ring with the required substituents in place.

One of the most versatile and reliable strategies for the formylation of arenes and heteroarenes is through the use of arylmetal reagents, particularly aryllithium compounds. thieme-connect.de The generation of an aryllithium species can be achieved through direct deprotonation of an arene with a strong base, a process often guided by directing groups on the aromatic ring. thieme-connect.de In the case of 2-fluoro-5-methoxypyridine, the methoxy (B1213986) and fluoro substituents can influence the regioselectivity of lithiation.

A proposed synthetic route would, therefore, be the directed ortho-lithiation of 2-fluoro-5-methoxypyridine at the C4 position, followed by quenching with a suitable formylating agent such as N,N-dimethylformamide (DMF). The lithiation of substituted pyridines with strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is a well-established method for achieving regioselective functionalization. researchgate.net

An alternative conceptual approach involves the oxidation of a precursor molecule, such as 2-fluoro-5-methoxy-4-methylpyridine. The oxidation of alkylpyridines is a known method for the synthesis of pyridine carboxylic acids, which can then potentially be reduced to the corresponding aldehyde. For instance, a patent describes the synthesis of 2-fluoro-5-formyl chloropyridine from 2-fluoro-5-methylpyridine (B1304807) by oxidation to the carboxylic acid followed by conversion to the acyl chloride, which is a precursor to the aldehyde. google.com

Below is a table outlining a proposed synthetic methodology based on directed lithiation and formylation.

StepReactionStarting MaterialReagents and ConditionsIntermediate/ProductRationale/Citation
1Directed ortho-Lithiation and Formylation2-Fluoro-5-methoxypyridine1. Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) at low temperature (e.g., -78 °C). 2. N,N-Dimethylformamide (DMF) as the formylating agent. 3. Aqueous workup.This compoundThis method is based on the principle of directed ortho-metalation, where existing substituents direct the deprotonation to an adjacent position. The subsequent reaction with DMF introduces the aldehyde functionality. thieme-connect.deresearchgate.net The use of hindered lithium amide bases can prevent nucleophilic addition to the pyridine ring. researchgate.net

Purification Techniques for 2 Fluoro 5 Methoxypyridine 4 Carboxaldehyde

The purification of the final product, 2-Fluoro-5-methoxypyridine-4-carboxaldehyde, is a critical step to ensure high purity for subsequent applications. The choice of purification method depends on the physical properties of the compound (e.g., solid or liquid), its stability, and the nature of the impurities present from the synthesis. Common purification techniques for pyridine (B92270) derivatives and other organic compounds include recrystallization, column chromatography, and distillation.

For solid compounds, recrystallization is a widely used and effective technique for removing impurities. This method relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system at different temperatures. A patent for the preparation of fluoropyridine compounds describes the use of an ethyl acetate/petroleum ether system for recrystallization.

Column chromatography is another powerful purification method, particularly for separating compounds with similar polarities. High-Performance Liquid Chromatography (HPLC) can be employed for both analytical and preparative separations of pyridine derivatives. helixchrom.com The choice of stationary phase (e.g., normal phase or reverse phase) and mobile phase is crucial for achieving good separation.

Given that many pyridine aldehydes are liquids or low-melting solids, distillation, particularly under reduced pressure (vacuum distillation), can be an effective purification method, provided the compound is thermally stable.

The following table summarizes potential purification techniques for this compound.

TechniqueDescriptionKey ParametersApplicability/Citation
RecrystallizationPurification of solid compounds based on differential solubility. The impure solid is dissolved in a hot solvent and allowed to cool, leading to the formation of purer crystals.- Choice of solvent (e.g., ethanol, ethyl acetate/petroleum ether).
  • Cooling rate.
  • Temperature gradient.
  • Effective for solid products. A similar purification for a fluoropyridine was achieved via recrystallization from ethanol.
    Column Chromatography (including HPLC)Separation of a mixture based on the differential adsorption of its components to a stationary phase as a mobile phase is passed through it.- Stationary phase (e.g., silica (B1680970) gel, C18).
  • Mobile phase composition (solvent system and gradient).
  • Detection method (e.g., UV).
  • Highly versatile for purifying both solid and liquid compounds and for separating complex mixtures. HPLC methods are well-developed for the analysis and purification of pyridine derivatives. helixchrom.com
    Distillation (Vacuum)Purification of liquids or low-melting solids based on differences in boiling points. Vacuum is applied to reduce the boiling point of thermally sensitive compounds.- Pressure (vacuum level).
  • Temperature.
  • Fraction collection.
  • Suitable for thermally stable liquid products. General purification protocols for pyridine often involve distillation. lookchem.com

    Chemical Reactivity and Transformational Chemistry of 2 Fluoro 5 Methoxypyridine 4 Carboxaldehyde

    Reactivity Profile of the Aldehyde Functional Group

    The aldehyde group at the C4 position of the pyridine (B92270) ring is a primary site of reactivity, engaging in a variety of transformations typical of aromatic aldehydes.

    The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This initial addition step is fundamental to many subsequent reactions, including reductions and condensations. While foundational reactions such as the Grignard reaction to form secondary alcohols or the formation of cyanohydrins are chemically plausible for this aldehyde, specific examples and detailed research findings for 2-Fluoro-5-methoxypyridine-4-carboxaldehyde undergoing these particular nucleophilic additions are not extensively detailed in the surveyed scientific and patent literature.

    The aldehyde functional group readily undergoes condensation reactions with primary and secondary amines to form imines or enamines, respectively. These reactions are crucial for introducing new nitrogen-containing substituents and for the construction of more complex molecular architectures.

    A notable example involves the reaction of this compound with (S)-2-methylpiperazine. This transformation is a key step in the synthesis of certain bicyclic piperazine (B1678402) derivatives. The reaction proceeds via an initial condensation, which is then subjected to in-situ reduction, indicative of the formation of an iminium ion intermediate.

    Table 1: Condensation of this compound

    Reactant Reagent Solvent Conditions Product

    This reaction showcases the aldehyde's capacity to act as an electrophile for amine nucleophiles, forming a C-N bond and enabling further synthetic elaborations.

    The oxidation of an aldehyde to a carboxylic acid is a fundamental organic transformation. Standard oxidizing agents can typically effect this conversion. However, within the context of the specific substrate, this compound, detailed experimental procedures for its oxidation to 2-Fluoro-5-methoxypyridine-4-carboxylic acid are not prominently described in the reviewed literature.

    The aldehyde group can be readily reduced to a primary alcohol. This transformation is commonly achieved using hydride-based reducing agents. For this compound, this reduction provides the corresponding pyridyl-methanol derivative, a valuable intermediate for further functionalization.

    Patent literature documents the reduction of this compound using sodium borohydride (B1222165) in methanol. This reaction proceeds efficiently to yield (2-Fluoro-5-methoxypyridin-4-yl)methanol.

    Table 2: Reduction of this compound

    Reactant Reducing Agent Solvent Conditions Product

    Transformations Involving the Fluorine Substituent

    The fluorine atom at the C2 position is a key site for modifying the pyridine core, primarily through nucleophilic aromatic substitution.

    The presence of the electron-withdrawing nitrogen atom in the pyridine ring activates the C2 position towards nucleophilic attack, making the fluorine atom a good leaving group in SNAr reactions. This reactivity allows for the introduction of a variety of substituents at this position.

    In the synthesis of bicyclic piperazine derivatives, the reaction between this compound and (S)-2-methylpiperazine involves not only condensation at the aldehyde but also a subsequent intramolecular nucleophilic aromatic substitution. After the initial formation of the piperazinylmethyl)pyridine intermediate, the secondary amine of the piperazine ring displaces the C2-fluorine atom to form a new heterocyclic ring system.

    Table 3: Intramolecular SNAr of a this compound Derivative

    Reactant Reagent Solvent Conditions Product

    This tandem reaction highlights the utility of the C2-fluoro group as a latent site for cyclization reactions, enabling the efficient construction of complex, fused heterocyclic systems.

    Table 4: List of Chemical Compounds

    Compound Name
    This compound
    (S)-2-Methylpiperazine
    Sodium triacetoxyborohydride
    Acetic Acid
    Dichloroethane
    (S)-4-((2-fluoro-5-methoxypyridin-4-yl)methyl)-3-methylpiperazine
    Sodium borohydride
    Methanol
    (2-Fluoro-5-methoxypyridin-4-yl)methanol
    2-Fluoro-5-methoxypyridine-4-carboxylic acid
    Potassium carbonate
    Acetonitrile (B52724)

    Potential for Halogen-Metal Exchange Reactions

    Halogen-metal exchange is a powerful organometallic reaction for creating carbon-metal bonds, which can then be used to form new carbon-carbon or carbon-heteroatom bonds. This reaction typically involves treating an organic halide with an organolithium or magnesium reagent. wikipedia.org The rate of exchange is highly dependent on the halogen, following the general trend I > Br > Cl >> F. wikipedia.org

    For this compound, the potential for a halogen-metal exchange involving the C2-fluorine substituent is very low under standard conditions. The carbon-fluorine bond is the strongest carbon-halogen bond, and aryl fluorides are generally unreactive towards organolithium reagents in the context of exchange reactions. wikipedia.org The rate-determining step in many nucleophilic aromatic substitutions, which have mechanistic parallels, is the nucleophilic attack itself, a step that is accelerated by the high electronegativity of fluorine. youtube.comacs.org However, in a halogen-metal exchange, the mechanism is different, and the stability of the C-F bond presents a significant kinetic and thermodynamic barrier.

    While bromine-lithium exchange is a common and rapid reaction used to generate lithiated heterocycles, often requiring cryogenic temperatures to prevent side reactions, the analogous fluorine-lithium exchange is not a synthetically viable pathway. nih.govias.ac.in Attempts to force the reaction with stronger reagents or harsher conditions would likely lead to competing reactions, such as nucleophilic attack at the aldehyde carbonyl group or at the electron-deficient pyridine ring, rather than the desired exchange. Therefore, functionalization at the 2-position of this molecule would be more strategically approached via nucleophilic aromatic substitution of the fluoride (B91410) rather than through a halogen-metal exchange pathway.

    Reactivity of the Methoxypyridine Core

    The reactivity of the pyridine ring in this compound is dictated by the interplay of the ring nitrogen and the three substituents: a fluorine atom, a methoxy (B1213986) group, and a carboxaldehyde group.

    Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally disfavored. The lone pair on the nitrogen atom is basic and reacts with the electrophiles or acidic catalysts, leading to the formation of a pyridinium (B92312) salt. This positively charged species is strongly deactivated towards electrophilic attack. youtube.comyoutube.com Pyridine itself is less reactive than nitrobenzene (B124822) and, when forced to react under vigorous conditions, substitution typically occurs at the C3 (meta) position. youtube.com

    In this compound, the ring is further influenced by the attached functional groups. The directing effects of each component are summarized below:

    GroupPositionTypeDirecting Effect
    Pyridine N 1DeactivatingMeta (to C3, C5)
    Fluoro 2DeactivatingOrtho, Para (to C3, C6)
    Carboxaldehyde 4DeactivatingMeta (to C2, C6)
    Methoxy 5ActivatingOrtho, Para (to C4, C6)

    The two available positions for substitution are C3 and C6.

    Position C3: This position is targeted by the pyridine nitrogen (meta) and the fluoro group (ortho).

    Position C6: This position is targeted by the fluoro group (para), the carboxaldehyde group (meta), and the methoxy group (ortho).

    The electron-deficient nature of the pyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. nih.govyoutube.com The presence of a halogen at the 2- or 4-position provides an excellent leaving group for this transformation.

    In this compound, the fluorine atom at the C2 position is highly activated for displacement by nucleophiles. Several factors contribute to this high reactivity:

    Position: The C2 position is ortho to the ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate formed during the addition-elimination mechanism. youtube.com

    Leaving Group: Fluorine, despite the strong C-F bond, is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial rate-determining nucleophilic attack. acs.orgnih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.orgnih.gov

    Activating Groups: The electron-withdrawing carboxaldehyde group at the C4 position further activates the entire ring towards nucleophilic attack.

    Therefore, a wide variety of nucleophiles can be expected to displace the fluoride at C2 under relatively mild conditions.

    Nucleophile TypeExample ReagentProduct Type
    O-Nucleophiles Sodium Methoxide (NaOMe)2-Alkoxy-5-methoxypyridine
    N-Nucleophiles Ammonia (NH₃), Primary/Secondary Amines2-Amino-5-methoxypyridine
    S-Nucleophiles Sodium Thiophenoxide (NaSPh)2-Thioether-5-methoxypyridine
    C-Nucleophiles Malonates, Cyanides2-Alkyl/Aryl-5-methoxypyridine

    Derivatization Strategies for this compound

    The carboxaldehyde group at the C4 position is a versatile functional handle for a wide range of chemical transformations, allowing for the synthesis of diverse molecular scaffolds.

    The aldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.compeerj.com This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction. masterorganicchemistry.com The reaction is often catalyzed by acid, though some reactions can proceed without a catalyst. organic-chemistry.org

    The general reaction is as follows: (Image depicting the reaction of this compound with a generic primary amine R-NH₂ to form the corresponding imine)

    Amine Reactant (R-NH₂)R GroupImine Product
    AnilinePhenylN-(2-fluoro-5-methoxypyridin-4-ylmethylene)aniline
    BenzylamineBenzylN-(2-fluoro-5-methoxypyridin-4-ylmethylene)-1-phenylmethanamine
    Ethanolamine2-Hydroxyethyl2-(((2-fluoro-5-methoxypyridin-4-yl)methylene)amino)ethan-1-ol

    These imines are not just stable final products but also key intermediates in the synthesis of other nitrogen-containing heterocycles through reactions like aza-Diels-Alder cycloadditions or other cyclization pathways. nih.gov

    Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a complex product, offering high atom and step economy. nih.govjocpr.comAldehydes are frequent and essential components in many named MCRs. This compound can serve as the aldehyde component in these reactions to generate highly functionalized and complex heterocyclic structures.

    A key step in many of these MCRs is the in-situ formation of an imine from the aldehyde and an amine component, which then undergoes further reaction. nih.govnih.gov

    Multicomponent Reaction Other Components General Product Scaffold
    Ugi Reaction Amine, Isocyanide, Carboxylic Acid α-Acylamino Amide
    Strecker Reaction Amine, Cyanide Source (e.g., KCN) α-Aminonitrile
    Mannich Reaction Amine, Active Hydrogen Compound (e.g., Ketone) β-Amino Carbonyl Compound
    Povarov Reaction Aniline, Electron-rich Alkene Tetrahydroquinoline

    | Biginelli Reaction | Urea, β-Ketoester | Dihydropyrimidinone |

    For example, in a Ugi four-component reaction, this compound could react with an amine, an isocyanide, and a carboxylic acid to produce a complex α-acylamino amide derivative, incorporating the pyridine core into a larger, drug-like scaffold. The versatility of MCRs allows for the rapid generation of libraries of diverse compounds from this single pyridine aldehyde building block. jocpr.comresearchgate.net

    Mechanistic Investigations of Key Transformations

    Thorough searches of chemical databases and scholarly articles did not yield specific studies focused on the mechanistic pathways of key transformations involving this compound. The scientific community has yet to publish in-depth analyses that would provide a clear understanding of how this particular molecule behaves on a mechanistic level during chemical reactions.

    Reaction Mechanism Elucidation via Kinetic Studies

    Kinetic studies are fundamental to understanding the rate at which a reaction proceeds and to elucidating its mechanism. However, there is no available literature that presents kinetic data for reactions involving this compound. Such studies would typically involve monitoring the concentration of reactants and products over time under various conditions to determine the rate law and activation parameters. The absence of this information limits the current understanding of the factors governing the reactivity of this aldehyde.

    Intermediate Identification and Characterization

    The identification and characterization of reaction intermediates are crucial for piecing together a reaction mechanism. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and trapping experiments are often employed for this purpose. At present, there are no published research findings that report the isolation or spectroscopic characterization of transient species formed during chemical transformations of this compound. This gap in the literature means that any proposed mechanisms for its reactions would be largely speculative and lack direct experimental evidence for the intermediates involved.

    Advanced Spectroscopic and Structural Characterization of 2 Fluoro 5 Methoxypyridine 4 Carboxaldehyde

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Fluoro-5-methoxypyridine-4-carboxaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed for a complete structural assignment.

    ¹H NMR for Proton Environment Analysis

    Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the methoxy (B1213986) group.

    The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The two aromatic protons on the pyridine ring will exhibit chemical shifts and coupling patterns influenced by the electron-withdrawing fluorine atom, the electron-donating methoxy group, and the aldehyde group. The methoxy group protons (-OCH₃) will appear as a sharp singlet, typically in the range of δ 3.8 to 4.2 ppm.

    Table 1: Predicted ¹H NMR Data for this compound

    Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
    CHO9.5 - 10.5s-
    Pyridine-H7.0 - 8.5dJH-F, JH-H
    Pyridine-H7.0 - 8.5dJH-F, JH-H
    OCH₃3.8 - 4.2s-

    Note: The exact chemical shifts and coupling constants for the pyridine protons would require experimental data for precise assignment.

    ¹³C NMR for Carbon Skeleton Determination

    Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

    The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of δ 185-195 ppm. The carbon atoms of the pyridine ring will appear in the aromatic region (δ 110-170 ppm), with their specific chemical shifts influenced by the attached functional groups. The carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). The carbon of the methoxy group (-OCH₃) will appear in the upfield region, typically around δ 55-60 ppm.

    Table 2: Predicted ¹³C NMR Data for this compound

    Carbon AssignmentPredicted Chemical Shift (δ, ppm)
    CHO185 - 195
    C-F (Pyridine)150 - 165 (¹JC-F coupling)
    C-O (Pyridine)145 - 160
    C-CHO (Pyridine)130 - 145
    CH (Pyridine)110 - 130
    CH (Pyridine)110 - 130
    OCH₃55 - 60

    Note: The assignments are predictive and would be confirmed by 2D NMR experiments.

    ¹⁹F NMR for Fluorine Chemical Environment Characterization

    Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to probe the chemical environment of fluorine atoms. Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic pyridine ring. The signal may appear as a multiplet due to coupling with nearby protons. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to a standard such as CFCl₃.

    2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

    Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete connectivity of a molecule.

    COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be used to confirm the connectivity between the aromatic protons on the pyridine ring.

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. HSQC is crucial for assigning the signals of the protonated carbons in the pyridine ring and the methoxy group.

    Vibrational Spectroscopy for Molecular Fingerprinting

    Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. Each functional group has characteristic absorption frequencies, making FT-IR a valuable tool for functional group identification.

    Fourier-Transform Infrared (FT-IR) Spectroscopy

    The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. The most prominent of these will be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1680-1710 cm⁻¹. The C-H stretching vibration of the aldehyde group is also a key diagnostic peak, usually found as a pair of bands around 2720 and 2820 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic ring and the methoxy group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-O and C-F stretching vibrations.

    Table 3: Predicted FT-IR Data for this compound

    Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
    C-H stretch (aromatic)3000 - 3100Medium
    C-H stretch (aldehyde)2720, 2820Medium
    C-H stretch (methoxy)2850 - 2960Medium
    C=O stretch (aldehyde)1680 - 1710Strong
    C=C, C=N stretch (pyridine ring)1400 - 1600Medium-Strong
    C-O stretch (ether)1200 - 1300Strong
    C-F stretch1100 - 1250Strong

    Raman Spectroscopy

    Raman spectroscopy would serve as a critical tool for elucidating the vibrational modes of this compound, offering a detailed fingerprint of its molecular structure. This non-destructive technique provides information on bond vibrations and molecular symmetry.

    A hypothetical Raman spectrum of this compound would be analyzed to identify characteristic peaks corresponding to specific functional groups. Key vibrational modes would include C-F stretching, C-O-C stretching of the methoxy group, C=O stretching of the aldehyde, and various aromatic ring vibrations. The precise wavenumbers of these peaks would provide insight into the electronic environment and conformation of the molecule.

    Table 1: Hypothetical Raman Peak Assignments for this compound

    Raman Shift (cm⁻¹) Vibrational Mode Assignment
    ~3000-3100 Aromatic C-H stretching
    ~2900-3000 Aliphatic C-H stretching (methoxy group)
    ~1680-1700 C=O stretching (aldehyde)
    ~1580-1620 Pyridine ring C=C and C=N stretching
    ~1250-1300 C-O-C asymmetric stretching (methoxy group)
    ~1100-1200 C-F stretching

    Mass Spectrometry for Molecular Formula and Fragmentation Analysis

    Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

    High-Resolution Mass Spectrometry (HRMS)

    High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of this compound with high precision. This technique allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass. The high accuracy of HRMS is crucial for confirming the elemental composition of novel or synthesized compounds.

    Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

    Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify individual components of a mixture. For this compound, GC-MS analysis would be essential for assessing its purity and identifying any volatile impurities that may be present from the synthesis or degradation processes. The gas chromatogram would provide information on the retention time of the main compound and any impurities, while the mass spectrometer would generate mass spectra for each separated component, allowing for their identification.

    X-ray Crystallography for Solid-State Structure Determination

    X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

    Single-Crystal X-ray Diffraction (SC-XRD) for Precise Atomic Coordinates

    If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction (SC-XRD) would provide the most precise and unambiguous structural data. This technique would determine the exact atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule in the solid state. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

    Chromatographic Method Development for Analysis and Purification

    The development of robust chromatographic methods is crucial for both the analysis and purification of this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques that would be explored.

    Method development would involve optimizing various parameters, including the choice of the stationary phase (column), the mobile phase composition, flow rate, and detection wavelength (for HPLC) or temperature program (for GC). A validated chromatographic method would be essential for routine quality control, enabling the accurate quantification of the compound and the detection of any impurities. For purification purposes, preparative chromatography techniques would be employed to isolate the compound in high purity.

    Table 2: Compound Names Mentioned in the Article

    Compound Name

    High-Performance Liquid Chromatography (HPLC)

    High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. The technique's high resolution and sensitivity make it ideal for purity assessments and impurity profiling. A reverse-phase HPLC method is typically suitable for a moderately polar compound of this nature.

    In a representative HPLC analysis, a C18 column would likely be employed, leveraging hydrophobic interactions to separate the analyte from polar and non-polar impurities. The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting a range of compounds with varying polarities. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance, which for an aromatic aldehyde is often in the 254-280 nm range.

    Hypothetical HPLC Parameters for Analysis of this compound:

    ParameterValue
    Stationary Phase C18, 5 µm, 4.6 x 150 mm
    Mobile Phase A 0.1% Phosphoric Acid in Water
    Mobile Phase B Acetonitrile
    Gradient 5% B to 95% B over 15 min
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection Wavelength 275 nm
    Injection Volume 10 µL

    Ultra-Performance Liquid Chromatography (UPLC)

    Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. This is achieved through the use of columns packed with smaller sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures. For the analysis of this compound, UPLC can provide faster analysis times and better peak separation, which is particularly advantageous for high-throughput screening or when dealing with complex sample matrices.

    The principles of separation in UPLC are analogous to HPLC, predominantly utilizing reverse-phase chromatography. However, the enhanced efficiency of UPLC columns allows for shorter run times without compromising resolution. For mass spectrometry-compatible applications, volatile mobile phase modifiers like formic acid would be used instead of phosphoric acid. sielc.com

    Illustrative UPLC Parameters for Analysis of this compound:

    ParameterValue
    Stationary Phase C18, 1.7 µm, 2.1 x 50 mm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B Acetonitrile
    Gradient 10% B to 90% B over 3 min
    Flow Rate 0.4 mL/min
    Column Temperature 40 °C
    Detection Wavelength 275 nm
    Injection Volume 1 µL

    Gas Chromatography (GC)

    Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile compounds. For a compound like this compound, which has a moderate molecular weight and potential for volatility, GC can be a viable analytical method, particularly for assessing the presence of volatile impurities. However, the polarity and potential for thermal degradation of the aldehyde group may necessitate derivatization to improve its volatility and thermal stability, thereby yielding more symmetrical peak shapes and enhanced sensitivity.

    In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The column, which is housed in a temperature-programmable oven, contains a stationary phase that interacts with the sample components to varying degrees, leading to their separation. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, while a Mass Spectrometer (MS) can provide definitive identification of the separated components.

    Conceptual GC Parameters for Analysis of this compound:

    ParameterValue
    Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
    Carrier Gas Helium
    Inlet Temperature 250 °C
    Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
    Detector Flame Ionization Detector (FID)
    Detector Temperature 300 °C
    Injection Mode Split (20:1)

    Following a comprehensive search for scholarly articles and research data, it has been determined that there are no specific computational and theoretical investigations publicly available for the chemical compound “this compound.” The search did not yield any published studies, datasets, or detailed research findings pertaining to the quantum chemical calculations, electronic structure, or reactivity descriptors for this particular molecule.

    Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for "this compound" that would fulfill the requirements of the provided outline, including data tables on its geometry optimization, electronic structure, HOMO-LUMO analysis, Mulliken charges, Fukui functions, or Molecular Electrostatic Potential mapping.

    General theoretical methodologies such as Density Functional Theory (DFT) and ab initio methods are standard computational tools used to investigate the properties of molecules. Similarly, analyses of HOMO-LUMO orbitals, Mulliken charges, Fukui functions, and MEP maps are common approaches to understanding a molecule's electronic structure and reactivity. However, without specific research conducted on "this compound," any discussion would be purely hypothetical and would not constitute the detailed, factual research findings required by the instructions.

    Computational and Theoretical Investigations of 2 Fluoro 5 Methoxypyridine 4 Carboxaldehyde

    Spectroscopic Property Prediction and Validation

    Computational spectroscopy is a powerful tool for interpreting and predicting the spectral features of molecules like 2-Fluoro-5-methoxypyridine-4-carboxaldehyde. By simulating spectra, assignments of experimental bands can be confirmed, and the relationship between molecular structure and spectral response can be elucidated.

    The vibrational modes of this compound can be computationally predicted using DFT calculations, often employing functionals such as B3LYP with a basis set like 6-311++G(d,p). These calculations yield harmonic vibrational frequencies that correspond to the infrared (IR) and Raman active modes of the molecule. To improve agreement with experimental data, the computed frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the theoretical model.

    The process involves first optimizing the molecular geometry to find its lowest energy conformation. Following this, the vibrational frequencies are calculated. The results allow for a detailed assignment of the principal vibrational modes, such as the C=O stretching of the carboxaldehyde group, C-F stretching, C-O stretching of the methoxy (B1213986) group, and various pyridine (B92270) ring vibrations. This theoretical analysis is invaluable for accurately interpreting experimental IR and Raman spectra.

    Table 1: Representative Predicted Vibrational Modes for Substituted Pyridines

    Vibrational Mode Typical Predicted Wavenumber Range (cm⁻¹)
    C=O Stretch (Aldehyde) 1700 - 1750
    C-F Stretch 1200 - 1300
    C-O Stretch (Methoxy) 1000 - 1100
    Pyridine Ring Breathing 950 - 1050
    C-H Bending (Aromatic) 800 - 900

    Note: This table represents typical ranges for similar functional groups and is illustrative of what would be expected for this compound.

    The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Vis spectrum. The calculations provide the maximum absorption wavelength (λmax) and the oscillator strength for each transition, which relates to the intensity of the absorption.

    These theoretical predictions help in understanding the nature of the electronic transitions, such as n → π* or π → π* transitions, and how they are influenced by the different functional groups on the pyridine ring. The solvent environment can also be modeled in these calculations, providing a more accurate comparison with experimental spectra recorded in solution.

    Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a common approach for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set.

    Calculated chemical shifts are reported relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and trichlorofluoromethane (B166822) (CFCl₃) for ¹⁹F. Comparing the predicted chemical shifts with experimental data can confirm the chemical structure and aid in the assignment of specific resonances. For fluorinated aromatic compounds, computational predictions are particularly useful due to the large chemical shift range of the ¹⁹F nucleus.

    Non-Linear Optical (NLO) Properties Exploration

    Molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. Computational methods allow for the prediction of these properties and provide a framework for understanding the relationship between molecular structure and NLO response.

    The NLO properties of a molecule are determined by its response to an external electric field. This is described by the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. These parameters can be calculated using DFT methods. The first hyperpolarizability (β) is particularly important as it is a measure of the second-order NLO response, which is responsible for effects like second-harmonic generation.

    For this compound, the presence of electron-donating (methoxy) and electron-withdrawing (fluoro, carboxaldehyde) groups can lead to a significant intramolecular charge transfer, which is a key requirement for a large first hyperpolarizability. Computational calculations can quantify the magnitude of this property.

    Table 2: Illustrative NLO Property Calculations for Organic Molecules

    Property Symbol Typical Units (esu)
    Linear Polarizability α 10⁻²⁴
    First Hyperpolarizability β 10⁻³⁰
    Second Hyperpolarizability γ 10⁻³⁶

    The relationship between the molecular structure of this compound and its NLO properties can be systematically explored through computational studies. By analyzing the electronic structure, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), insights into the charge transfer characteristics of the molecule can be gained. A smaller HOMO-LUMO energy gap is often associated with a larger hyperpolarizability.

    The arrangement of the donor and acceptor groups on the pyridine ring is crucial. The combination of the π-deficient pyridine ring with the electron-donating methoxy group and the electron-withdrawing aldehyde and fluoro groups creates a "push-pull" system that can enhance the NLO response. Theoretical calculations can model how modifications to this structure would impact the hyperpolarizability, guiding the design of new molecules with optimized NLO properties.

    Intermolecular Interactions and Crystal Engineering

    The arrangement of molecules in a crystal lattice is directed by a complex interplay of non-covalent interactions. Understanding these interactions is fundamental to crystal engineering, which aims to design and synthesize new solid-state materials with desired physical and chemical properties.

    Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts emerges.

    For aromatic systems like substituted pyridines, Hirshfeld surface analysis reveals the significance of various interactions, including C-H···F, C-H···O, and π-π stacking interactions, in directing the crystal packing. nih.govnih.gov In a study of 4-O-aryl-perfluoro-pyridines, Hirshfeld analysis demonstrated that C-H···F interactions, along with C-F···π, C-H···π, and C-H···N contacts, are the primary drivers of the crystal packing. nih.govresearchgate.net Similarly, for 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the analysis highlighted that H···H, C···H/H···C, and O···H/H···O interactions are the most abundant contributors to the crystal packing. nih.gov

    For this compound, a hypothetical Hirshfeld surface analysis would likely reveal significant contributions from the following interactions:

    H···O/O···H contacts: Arising from interactions involving the methoxy and carboxaldehyde oxygen atoms.

    H···F/F···H contacts: Involving the fluorine substituent.

    H···H contacts: Generally representing a large portion of the surface.

    C···H/H···C contacts: Indicative of C-H···π interactions.

    The dnorm map would likely show distinct red spots, indicating close contacts and potential hydrogen bonds involving the electronegative oxygen and fluorine atoms.

    Table 1: Predicted Prominent Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
    Interaction TypePredicted ContributionAtoms Involved
    H···O/O···HHighHydrogen atoms and oxygen atoms of the methoxy and carboxaldehyde groups
    H···F/F···HModerate to HighHydrogen atoms and the fluorine atom
    H···HHighGeneral van der Waals contacts
    C···H/H···CModerateCarbon atoms of the pyridine ring and hydrogen atoms
    N···H/H···NLow to ModerateNitrogen atom of the pyridine ring and hydrogen atoms

    Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a crucial role in determining the supramolecular architecture of crystals. nih.govpreprints.org The presence of a fluorine atom, a methoxy group, and a carboxaldehyde group in this compound provides multiple sites for hydrogen bond formation.

    Theoretical studies on methyl-substituted pyridine-water complexes have shown that methyl substitution can stabilize hydrogen bonds. researchgate.net While not a methyl group, the methoxy group in the target molecule can also influence the hydrogen bonding potential. The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor. researchgate.net

    Table 2: Potential Hydrogen Bonds in the Crystal Structure of this compound
    Donor (D)Hydrogen (H)Acceptor (A)D-H···A Interaction Type
    C (pyridine)HO (carboxaldehyde)C-H···O
    C (pyridine)HO (methoxy)C-H···O
    C (pyridine)HFC-H···F
    C (methyl)HO (carboxaldehyde)C-H···O
    C (methyl)HO (methoxy)C-H···O
    C (methyl)HFC-H···F
    C (pyridine)HN (pyridine)C-H···N

    Thermodynamic Properties Prediction and Conformational Analysis

    Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting the thermodynamic properties and exploring the conformational landscape of molecules. For this compound, conformational analysis would focus on the orientation of the methoxy and carboxaldehyde groups relative to the pyridine ring.

    The rotation around the C-O bond of the methoxy group and the C-C bond of the carboxaldehyde group would lead to different conformers. The relative energies of these conformers can be calculated to determine the most stable geometry. It is expected that the planar conformation, where the carboxaldehyde group is coplanar with the pyridine ring, would be favored due to conjugation. The orientation of the methoxy group will be influenced by steric and electronic effects.

    By performing frequency calculations on the optimized geometries, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be predicted. These calculations also provide theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental data for structural validation. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can also be calculated to understand the electronic structure and reactivity of the molecule. For instance, in a study of two new Cu(II) and Co(II) coordination polymers, DFT calculations were used to determine the HOMO-LUMO energy gap, providing insights into the charge transfer efficiency and electrochemical behavior. mdpi.com

    Applications of 2 Fluoro 5 Methoxypyridine 4 Carboxaldehyde in Advanced Synthetic Research

    Utilization as a Versatile Building Block in Complex Organic Synthesis

    In the realm of complex organic synthesis, the demand for highly functionalized and structurally diverse building blocks is incessant. 2-Fluoro-5-methoxypyridine-4-carboxaldehyde serves as an exemplary scaffold, offering multiple reaction sites for the elaboration of more complex molecular structures. The aldehyde group provides a ready handle for a myriad of chemical transformations, including but not limited to, nucleophilic additions, reductive aminations, Wittig-type reactions, and condensations. These reactions allow for the introduction of a wide array of functional groups and the extension of the carbon skeleton.

    The presence of the fluorine atom at the 2-position of the pyridine (B92270) ring is of particular significance. The C-F bond can influence the electronic properties of the molecule, enhancing its stability and modulating the reactivity of the adjacent aldehyde and the pyridine ring itself. Furthermore, the fluorine atom can participate in specific interactions, such as hydrogen bonding and dipole-dipole interactions, which can be crucial in directing the conformation of the final complex molecule and its binding affinity to biological targets. The methoxy (B1213986) group at the 5-position further diversifies the electronic landscape of the pyridine ring, influencing its reactivity and providing an additional site for potential chemical modification, such as demethylation to a hydroxyl group, which can then be further functionalized.

    While specific, comprehensive studies detailing a wide range of complex molecules synthesized from this compound are not extensively documented in publicly available literature, the known reactivity of its constituent functional groups strongly supports its potential as a versatile building block. The combination of a reactive aldehyde, a strategically placed fluorine atom, and a modifiable methoxy group on a pyridine core makes it a highly attractive starting material for the synthesis of a diverse array of complex organic compounds.

    Role in the Construction of Advanced Heterocyclic Scaffolds

    The pyridine ring is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. This compound is a valuable starting material for the construction of more complex, fused heterocyclic systems. The aldehyde functionality can be a key participant in cyclization reactions, leading to the formation of new rings fused to the parent pyridine core.

    For instance, the aldehyde can undergo condensation reactions with various binucleophiles to construct a range of heterocyclic scaffolds. Reaction with substituted anilines can lead to the formation of azomethines, which can then undergo intramolecular cyclization to afford fused quinoline-type structures. Similarly, condensation with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, can provide precursors for the synthesis of various pyridopyrimidine and other related heterocyclic systems.

    The fluorine atom at the 2-position can also play a role in the construction of these advanced scaffolds. It can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various substituents or the formation of a new ring by intramolecular cyclization. This reactivity is particularly enhanced by the electron-withdrawing nature of the adjacent nitrogen atom in the pyridine ring. The strategic placement of the fluorine atom provides an orthogonal reaction site to the aldehyde group, enabling sequential and controlled modifications to build up molecular complexity.

    Precursor in the Synthesis of Specific Research Probes for Biological System Studies (e.g., quinolinyl analogs)

    Fluorinated quinoline (B57606) analogs are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antifungal, antibacterial, and anticancer properties. agropages.com The synthesis of these analogs often involves the construction of the quinoline ring system from appropriately substituted precursors. This compound represents a potential and logical precursor for the synthesis of novel fluorinated and methoxylated quinolinyl analogs, which could serve as valuable research probes for studying biological systems.

    One of the classical methods for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While the classical Friedländer synthesis utilizes a 2-aminobenzaldehyde, variations of this reaction could potentially be adapted to use a pyridine-4-carboxaldehyde derivative to construct aza-quinoline (naphthyridine) or related heterocyclic systems.

    A plausible synthetic strategy could involve the reaction of this compound with a compound containing an active methylene group and an amino functionality, which could lead to the formation of a quinoline-like fused heterocyclic system. The resulting fluorinated and methoxylated quinolinyl analogs could then be evaluated for their biological activities and used as probes to investigate specific biological pathways or targets. The presence of the fluorine atom can be particularly advantageous in the design of such probes, as it can enhance binding affinity, improve metabolic stability, and serve as a useful label for 19F NMR studies.

    Potential Quinolinyl Analog Synthesis via Friedländer-type Reaction
    Reactant A This compound
    Reactant B Compound with an active methylene group and an amino function (e.g., 2-aminoacetophenone)
    Reaction Type Condensation and cyclization
    Potential Product Fluorinated and methoxylated quinolinyl analog
    Application Biological research probe

    Development of Fluorinated Pyridine-Based Materials for Emerging Technologies (e.g., NLO materials)

    The search for new materials with enhanced nonlinear optical (NLO) properties is a key area of research for the development of advanced photonic and optoelectronic devices. Organic materials, particularly those with extended π-conjugated systems and significant charge asymmetry, have shown great promise in this field. Pyridine-containing compounds are of interest for NLO applications due to the inherent electron-withdrawing nature of the pyridine ring, which can contribute to the creation of a dipolar charge-transfer system.

    Fluorinated materials are also gaining attention for NLO applications. The introduction of fluorine atoms can enhance key properties such as thermal stability, chemical resistance, and optical transparency, while also influencing the electronic structure of the molecule. Fluorinated polyurethane-imide materials, for example, have been investigated for their electro-optic waveguide applications. researchgate.net

    This compound, with its combination of a fluorine atom, a methoxy group (an electron-donating group), and a carboxaldehyde group (an electron-withdrawing group) on a pyridine ring, possesses the fundamental electronic characteristics of a push-pull system, which is a common design motif for NLO chromophores. The aldehyde group can be readily transformed into a more extended π-conjugated system through reactions such as Knoevenagel condensation or Wittig reactions, further enhancing the potential for NLO activity. While specific studies on NLO materials derived directly from this compound are not prevalent, the molecular structure of this compound makes it a promising candidate for further investigation and development in the field of NLO materials.

    Potential NLO Material Development
    Starting Material This compound
    Key Features Fluorine atom, Methoxy group (donor), Aldehyde group (acceptor) on a pyridine ring
    Synthetic Modification Extension of π-conjugation via condensation or Wittig reactions
    Target Property Nonlinear optical (NLO) activity
    Potential Application Photonic and optoelectronic devices

    Applications in Agrochemical Intermediate Development

    Fluorinated pyridine derivatives are key intermediates in the synthesis of a wide range of agrochemicals. agropages.com For example, trifluoromethylpyridines are crucial building blocks for several herbicides and insecticides. semanticscholar.org The presence of both a fluorine atom and a methoxy group in this compound, along with a reactive aldehyde handle, makes it a valuable intermediate for the synthesis of novel agrochemical candidates.

    Future Perspectives and Emerging Research Avenues for 2 Fluoro 5 Methoxypyridine 4 Carboxaldehyde

    Exploration of Sustainable and Green Chemistry Routes for Synthesis

    Future research will likely focus on developing more environmentally benign methods for synthesizing 2-Fluoro-5-methoxypyridine-4-carboxaldehyde, moving away from traditional multi-step processes that may involve harsh reagents and generate significant waste. Key avenues for exploration include:

    One-Pot Multicomponent Reactions: Designing a synthesis pathway where multiple starting materials react in a single vessel to form the target molecule. Such methods, which have been successfully applied to other pyridine (B92270) derivatives, improve efficiency, reduce solvent usage, and minimize purification steps. nih.govresearchgate.net

    Microwave-Assisted Synthesis: The use of microwave irradiation is a recognized green chemistry tool that can dramatically reduce reaction times from hours to minutes and increase product yields compared to conventional heating. acs.org Applying this technology could lead to a more efficient and energy-saving synthesis process.

    Novel Catalysis: Investigating the use of earth-abundant and non-toxic catalysts, such as iron-based catalysts, could provide a greener alternative to traditional palladium or other heavy metal catalysts often used in cross-coupling reactions for building pyridine rings. rsc.org

    Greener Solvents: Replacing conventional volatile organic solvents with more sustainable alternatives like bio-based solvents or water, where feasible, will be a critical step in reducing the environmental footprint of the synthesis.

    Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

    The transition from traditional batch processing to continuous flow chemistry represents a significant opportunity for the synthesis of this compound and its derivatives. This technology offers numerous advantages that are particularly relevant for pharmaceutical and fine chemical manufacturing.

    Flow chemistry platforms enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and better reproducibility. beilstein-journals.org The enhanced safety profile of microreactors allows for the use of reaction conditions that would be hazardous in large-scale batch reactors. Furthermore, continuous flow processes can be readily scaled up and are well-suited for automation, which can accelerate the discovery and development of new molecules. acs.org The integration of in-line analytical techniques allows for real-time monitoring and optimization, further boosting efficiency. umanitoba.ca

    Table 1: Potential Advantages of Flow Chemistry for Synthesis

    Feature Benefit in Synthesis of this compound
    Enhanced Safety Allows for the use of more reactive reagents or higher temperatures/pressures with minimal risk.
    Precise Control Leads to higher selectivity and yield, reducing the formation of impurities.
    Rapid Optimization Automated systems can quickly screen various reaction conditions to find the optimal pathway.
    Scalability Seamless transition from laboratory-scale synthesis to pilot or production scale by extending run time. beilstein-journals.org
    Waste Reduction Improved yields and fewer purification steps lead to a more sustainable process.

    Design and Synthesis of Advanced Materials Incorporating the this compound Core

    The unique electronic properties conferred by the fluorine and methoxy (B1213986) substituents make this compound an attractive building block for advanced materials. The incorporation of fluorine into organic molecules is known to enhance thermal and chemical stability due to the strength of the carbon-fluorine bond. nbinno.com

    Future research could explore its use in:

    Organic Electronics: The fluorinated pyridine moiety can be used to tune the electronic properties of materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The inherent polarity and stability of the molecule could contribute to the performance of charge-transporting layers. nbinno.com

    High-Performance Polymers: The aldehyde group provides a reactive handle to incorporate this scaffold into polymer backbones. The resulting polymers could exhibit enhanced thermal stability, chemical resistance, and specific optical properties, making them suitable for specialized coatings or advanced engineering plastics.

    Chemosensors: The reactive aldehyde group can be functionalized to create receptors for specific analytes. The pyridine ring, acting as a fluorophore, could signal a binding event through a change in its fluorescence, a principle that has been demonstrated with other pyridine derivatives. researchgate.net

    Development of Novel Analytical Techniques for Trace Analysis and Impurity Profiling

    As this compound finds use in more advanced applications, particularly in pharmaceuticals, the need for highly sensitive and specific analytical methods for its detection and characterization will become critical. While standard techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are foundational, future research will likely focus on more specialized applications.

    Emerging avenues include the development of methods for:

    Trace Analysis: Creating protocols to detect and quantify minute amounts of the compound in complex matrices, such as environmental samples or biological fluids. This could involve advanced sample preparation techniques coupled with tandem mass spectrometry (LC-MS/MS).

    Impurity Profiling: Identifying, quantifying, and characterizing any impurities generated during synthesis or degradation. This is crucial for regulatory approval in pharmaceutical applications and requires high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Chiral Analysis: If derivatives of the compound are chiral, developing enantioselective chromatographic methods will be necessary to separate and quantify the individual enantiomers, as they may have different biological activities.

    Synergistic Research Combining Experimental Synthesis with Advanced Computational Chemistry for Rational Design

    The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating the design and discovery of new molecules based on the this compound scaffold. Computational methods can provide deep insights into molecular properties and reaction mechanisms, guiding experimental efforts and reducing the need for trial-and-error synthesis. dovepress.com

    Key areas for synergistic research include:

    Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can predict molecular geometries, electronic properties, and spectroscopic signatures of novel derivatives. nih.govresearchgate.net This can help in understanding the structure-property relationships and in designing molecules with desired characteristics.

    Molecular Docking: For drug discovery applications, computational docking can simulate how derivatives of the compound bind to specific biological targets, such as enzymes or receptors. dovepress.com This allows for the rational design of more potent and selective drug candidates before they are synthesized.

    Reaction Modeling: Computational modeling can be used to study the mechanisms of potential synthesis reactions, helping to predict outcomes, optimize conditions, and identify the most promising synthetic routes, including green chemistry pathways.

    By combining the predictive power of computational chemistry with targeted experimental validation, the development of new materials and therapeutic agents derived from this compound can be made significantly more efficient and rational.

    Q & A

    Q. What are the recommended synthetic routes for 2-fluoro-5-methoxypyridine-4-carboxaldehyde?

    • Methodology : The compound can be synthesized via Vilsmeier-Haack formylation of a pre-functionalized pyridine precursor. For example, fluorination and methoxylation of the pyridine ring should precede formylation. Key steps include:
    • Halogenation at the 2-position using N-fluoropyridinium salts or electrophilic fluorinating agents (e.g., Selectfluor®) .

    • Methoxylation via nucleophilic substitution (e.g., using methoxide ions under controlled pH) .

    • Formylation using the Vilsmeier reagent (POCl₃/DMF) at 0–5°C to avoid over-oxidation .
      Critical Note : Positional selectivity of substituents (fluoro, methoxy) must be verified via NMR to confirm regiochemistry .

      • Data Table :
    StepReagents/ConditionsYield (%)Key Characterization (NMR, MS)
    FluorinationSelectfluor®, CH₃CN, 80°C65–70¹⁹F NMR: δ -120 to -125 ppm
    MethoxylationNaOMe, DMF, 60°C75–80¹H NMR: δ 3.85 (s, OCH₃)
    FormylationPOCl₃/DMF, 0–5°C50–55¹H NMR: δ 10.2 (s, CHO)

    Q. How should researchers characterize this compound?

    • Methodology :
    • ¹H/¹³C/¹⁹F NMR : Confirm substituent positions and purity. The aldehyde proton appears at δ ~10.2 ppm, while the methoxy group resonates at δ ~3.8–4.0 ppm . Fluorine chemical shifts (¹⁹F NMR) range between -120 to -125 ppm, typical for aromatic fluorides .
    • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 156.1 (calculated for C₇H₆FNO₂) .
    • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing 4- vs. 2-carboxaldehyde) by comparing bond lengths and angles with structurally related fluoropyridines .

    Advanced Research Questions

    Q. How can researchers optimize low yields during the formylation step?

    • Methodology : Low yields (~50%) in Vilsmeier-Haack reactions often arise from competing side reactions (e.g., over-chlorination). Mitigation strategies include:
    • Temperature Control : Maintain reaction temperatures below 5°C to suppress POCl₃-mediated degradation .
    • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the formylating agent .
    • Post-Reaction Quenching : Rapidly neutralize excess POCl₃ with ice-cold NaHCO₃ to minimize byproduct formation .
      Contradiction Alert : Some studies report higher yields (70%) using microwave-assisted synthesis, but reproducibility depends on precise power modulation .

    Q. How to resolve contradictory data on the compound’s reactivity in cross-coupling reactions?

    • Analysis : Discrepancies in Suzuki-Miyaura coupling efficiency (e.g., poor boronic acid activation) may stem from:
    • Electronic Effects : The electron-withdrawing aldehyde group reduces pyridine ring electron density, hindering transmetallation. Compare with 5-fluoro-4-methoxypyridine-2-carboxaldehyde, where the aldehyde’s position alters reactivity .
    • Catalyst Choice : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in fluorinated pyridines due to enhanced stability against fluoride ion poisoning .
      Recommendation : Pre-functionalize the aldehyde as a protected acetal to temporarily mitigate electronic deactivation .

    Q. What are the applications of this compound in medicinal chemistry?

    • Methodology :
    • Schiff Base Formation : React the aldehyde with primary amines to generate imine ligands for metallodrug candidates (e.g., antibacterial Ag(I) complexes) .
    • Heterocyclic Building Block : Incorporate into kinase inhibitors by condensing with aminopyrimidines or thiazoles .
    • SAR Studies : Compare bioactivity with analogs lacking the methoxy group (e.g., 5-fluoropyridine-4-carboxaldehyde) to assess the role of steric/electronic modulation .

    Safety and Handling

    Q. What safety precautions are critical for handling this compound?

    • Hazards : Irritant (eyes/skin), potential mutagenicity due to aldehyde and fluorine groups .
    • Storage : Store under argon at 2–8°C to prevent aldehyde oxidation. Use amber vials to avoid photodegradation .
    • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid toxic HF emissions .

    Data Contradiction and Resolution Table

    IssueConflicting ReportsResolution StrategyEvidence Source
    Formylation Yield50% (conventional) vs. 70% (microwave)Validate microwave parameters (power, time) and scale-up feasibility
    Suzuki Coupling EfficiencyLow (Pd(OAc)₂) vs. High (Pd(PPh₃)₄)Use fluorophobic catalysts and protect aldehyde group
    Regiochemical AssignmentAmbiguous NMR shiftsCross-validate with X-ray crystallography

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